molecular formula C20H22N2O3 B2496129 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzamide CAS No. 921777-20-0

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzamide

Katalognummer B2496129
CAS-Nummer: 921777-20-0
Molekulargewicht: 338.407
InChI-Schlüssel: TZPFCOVMTYBTSQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of compounds related to "N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzamide" often involves multicomponent reactions, showcasing the chemical versatility and potential for creating diverse derivatives. For instance, novel benzimidazole-tethered oxazepine heterocyclic hybrids were synthesized from an N-alkylated benzimidazole 2-carboxaldehyde, demonstrating the synthetic routes to these compounds can yield good to excellent results (Almansour et al., 2016).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods are pivotal in determining the molecular structure of such compounds. The structural determination is essential for understanding the compound's reactivity and potential applications. The molecular structure of related compounds has been elucidated, showing diverse functionalities and potential for further chemical modifications (Mamari & Lawati, 2019).

Chemical Reactions and Properties

Compounds within this class participate in various chemical reactions, such as nucleophilic substitutions and cyclizations, enabling the synthesis of complex heterocyclic structures. These reactions underscore the compounds' reactivity and the possibility of generating novel molecules with unique properties (Shaabani et al., 2010).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Research into the synthesis and crystal structure of related compounds provides foundational knowledge for understanding the applications of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzamide. For instance, the synthesis of novel fused oxazapolycyclic skeletons demonstrates the potential for creating new materials with unique properties, such as strong blue emission in specific solvents, indicating potential applications in photonic and electronic materials (Petrovskii et al., 2017).

Computational Studies and Material Properties

The computational studies of benzimidazole-tethered oxazepine hybrids, including their molecular structure, charge distributions, and non-linear optical (NLO) properties, highlight their potential as candidates for NLO applications. This suggests that compounds with similar structural frameworks could be explored for their electronic and optical applications, enhancing the development of advanced materials (Almansour et al., 2016).

Photophysical Properties

The unique photophysical properties associated with compounds similar to N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzamide, such as strong blue emission, offer insights into their potential use in developing photonic devices and materials that require specific emission characteristics for applications in displays, sensors, and other optoelectronic devices.

Chemical Reactivity and Synthesis Applications

Studies focusing on the reactivity and synthesis of related compounds provide valuable information on the chemical behavior and synthetic applications of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzamide. For example, the efficient synthesis of novel benzamide derivatives highlights the versatility of related structures in chemical synthesis, potentially leading to the development of new drugs and materials with tailored properties (Satyanarayana et al., 2021).

Eigenschaften

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-3,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-12-5-6-14(9-13(12)2)18(23)21-15-7-8-17-16(10-15)22-19(24)20(3,4)11-25-17/h5-10H,11H2,1-4H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPFCOVMTYBTSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.